2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is a complex organic compound that features a brominated oxazole ring and a trifluoromethyl phenyl group
Vorbereitungsmethoden
The synthesis of 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate typically involves multiple steps, starting with the bromination of the oxazole ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The trifluoromethyl phenyl group is introduced through a separate synthetic route, which may involve the use of trifluoromethylation reagents. The final step involves the esterification of the compound with acetic anhydride to form the acetate ester .
Analyse Chemischer Reaktionen
2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate involves its interaction with molecular targets through its brominated and trifluoromethyl groups. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl phenyl group but differs in the boronic acid functionality.
[2-Bromo-5-(trifluoromethyl)phenyl]methanol: Similar structure but contains a hydroxyl group instead of the acetate ester.
The uniqueness of 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate lies in its combination of brominated oxazole and trifluoromethyl phenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10Br2F3NO3 |
---|---|
Molekulargewicht |
457.04 g/mol |
IUPAC-Name |
[2-bromo-2-[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]ethyl] acetate |
InChI |
InChI=1S/C14H10Br2F3NO3/c1-7(21)22-6-10(15)13-20-11(12(16)23-13)8-2-4-9(5-3-8)14(17,18)19/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
YCWWPGXMEVWAEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C1=NC(=C(O1)Br)C2=CC=C(C=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.